molecular formula C20H19F2N3O2 B2402149 4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1171442-59-3

4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2402149
CAS No.: 1171442-59-3
M. Wt: 371.388
InChI Key: PKQJHAMESIFLGQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3O2 and its molecular weight is 371.388. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The structural analysis of compounds similar to 4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide reveals intriguing geometric parameters and molecular conformations. For example, Köysal et al. (2005) studied the structures of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, finding that the substituted phenyl groups were almost perpendicular to the pyrazoline ring, which was coplanar with the fluorophenyl ring (Köysal et al., 2005).

Synthesis and Modification

The synthesis of related pyrazole compounds is an area of significant research. For example, Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and Schiff bases, revealing the potential for creating diverse derivatives of pyrazole compounds (Hassan et al., 2015).

Application in Imaging and Radiotracers

Katoch-Rouse and Horti (2003) explored the use of a similar compound in radiotracer development for positron emission tomography (PET), showcasing its potential in medical imaging (Katoch-Rouse & Horti, 2003).

Fluorescence and Optical Studies

Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene and perylene thioamides in the synthesis of fluorescent dyes, indicating potential applications in fluorescence-based research and technologies (Witalewska et al., 2019).

Tautomerism and Structural Analysis

The study of tautomerism in NH-pyrazoles, as investigated by Cornago et al. (2009), reveals intricate hydrogen bond interactions and solid-state structures, which are crucial for understanding the chemical behavior of pyrazole derivatives (Cornago et al., 2009).

Cytotoxicity and Antimicrobial Applications

Compounds related to this compound have been studied for their cytotoxic activity against various cancer cell lines, as demonstrated by Hassan et al. (2014) and Liu et al. (2016) (Hassan et al., 2014); (Liu et al., 2016).

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-2-27-18-13-25(17-9-7-16(22)8-10-17)24-19(18)20(26)23-12-11-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQJHAMESIFLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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